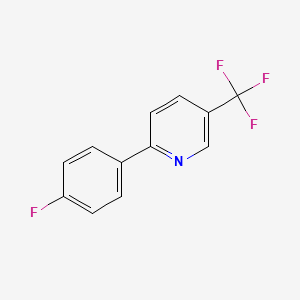
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a chemical compound with the molecular formula C11H8FN . It is a solid substance at 20°C .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, the synthesis of 4-trifluoromethyl 2-pyrones and pyridones has been achieved through the Brønsted base-catalyzed Pechmann-type reaction of cyclic 1,3-diones with ethyl 4,4,4-trifluoroacetoacetate . In the presence of 2-dimethylamino pyridine (2-DMAP) as a catalyst, the resulting 4-trifluoromethyl 2-pyrones are formed in good to excellent yields .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance, the protodeboronation of pinacol boronic esters has been reported, which allows for formal anti-Markovnikov alkene hydromethylation . Another study reported the defluorinative annulation of (trifluoromethyl)alkenes with pyrazolones .Physical And Chemical Properties Analysis
“2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine” is a solid at 20°C . It has a molecular weight of 173.19 . Its melting point ranges from 38.0 to 42.0 °C, and it has a boiling point of 119 °C at 6 mmHg .Aplicaciones Científicas De Investigación
Synthesis and Molecular Conformation
Research on pyridine derivatives, including compounds closely related to 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine, has revealed their utility in synthesizing pesticides and studying molecular conformations. These compounds have been used to explore hydrogen bonding and molecular structures, contributing to the understanding of chemical interactions and stability in various states (Lu Xin-xin, 2006); (B. K. Sagar et al., 2017).
High Temperature Polymer Electrolytes
Aromatic polyethers containing polar pyridine units have been synthesized for evaluation as high-temperature polymer electrolytes, demonstrating the potential of fluorinated pyridines in enhancing the performance of fuel cells and other energy-related applications (E. K. Pefkianakis et al., 2009).
Antimalarial Activity
Fluorinated pyridine derivatives have been studied for their potential use in treating organophosphorus nerve agent poisoning and malaria. These studies have identified certain pyridine compounds as promising candidates due to their superior antimalarial activity and lower cytotoxicity, highlighting the role of fluorinated compounds in developing new therapeutic agents (C. Timperley et al., 2005); (M. Chavchich et al., 2016).
Spectroscopic and Optical Studies
The spectroscopic characterization of fluorinated pyridines has provided valuable insights into their structural and electronic properties. Studies have explored their non-linear optical properties, DNA interaction capabilities, and antimicrobial activities, demonstrating the versatility of these compounds in various scientific applications (H. Vural & M. Kara, 2017).
Modular Synthesis and Photophysical Behaviors
Research into the modular synthesis of polysubstituted and fused pyridines has highlighted efficient methodologies for creating complex molecules, crucial for the development of pharmaceuticals and organic materials. Additionally, the study of pyridine-containing iridium complexes has shed light on their photophysical behaviors, including luminescence and organic light-emitting diode (OLED) applications (Zhidong Song et al., 2016); (Xu Huixia et al., 2015).
Direcciones Futuras
Propiedades
IUPAC Name |
2-(4-fluorophenyl)-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F4N/c13-10-4-1-8(2-5-10)11-6-3-9(7-17-11)12(14,15)16/h1-7H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDGYLQTZGJGKPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC=C(C=C2)C(F)(F)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F4N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30573474 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
CAS RN |
370878-58-3 |
Source


|
| Record name | 2-(4-Fluorophenyl)-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30573474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

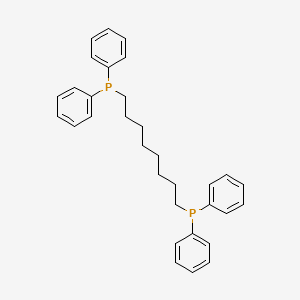
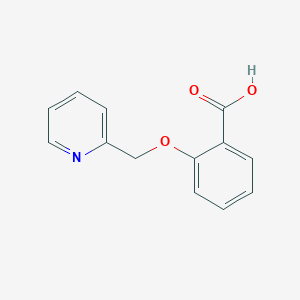
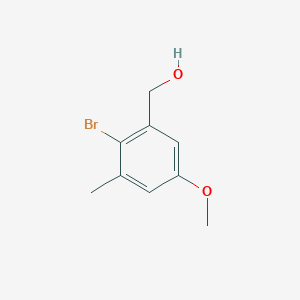
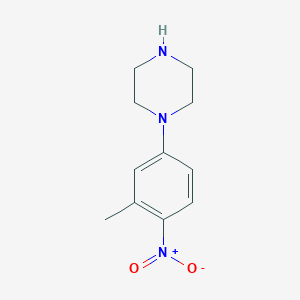
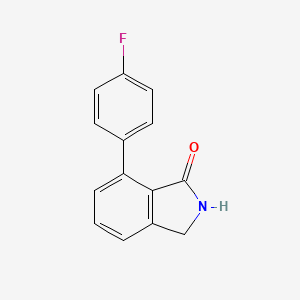
![4'-(Dimethylamino)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1339296.png)

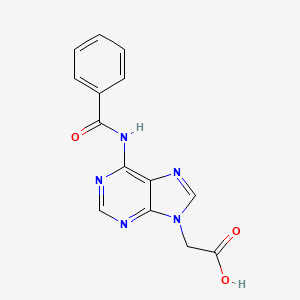


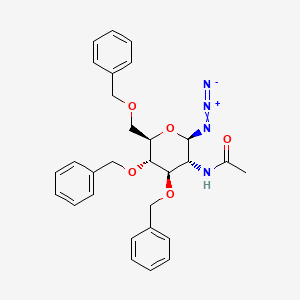


![tert-Butyl N-[(2-oxo-1,3-oxazolan-5-yl)methyl]-carbamate](/img/structure/B1339324.png)